3-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound is a heterocyclic hybrid molecule combining a tetrahydroquinazoline-dione core with a 1,2,4-oxadiazole moiety linked via an ethyl group.
Properties
IUPAC Name |
3-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-27-15-8-7-12(11-16(15)28-2)18-22-17(29-23-18)9-10-24-19(25)13-5-3-4-6-14(13)21-20(24)26/h3-8,11H,9-10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPHIZXHHWIUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a novel class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.34 g/mol. The structure features a tetrahydroquinazoline core linked to an oxadiazole moiety substituted with a dimethoxyphenyl group. This structural configuration is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound exhibited an IC50 value of 15.63 µM, comparable to the standard drug Tamoxifen (IC50 = 10.38 µM) .
- A549 (lung cancer) and A375 (melanoma) : Further evaluations indicated that modifications in the oxadiazole structure could enhance cytotoxic effects against these cell lines .
The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of p53 and caspase pathways. Western blot analysis confirmed increased expression levels of p53 and cleavage of caspase-3 in treated MCF-7 cells . Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins involved in cancer progression.
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains with notable efficacy. For example:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results indicate that structural modifications can lead to enhanced antimicrobial potency .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Inhibition assays against cyclooxygenase enzymes (COX-1 and COX-2) revealed selective inhibition profiles that suggest potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative with reduced side effects .
Case Studies
Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives:
- Breast Cancer Treatment : A study demonstrated that modifying the oxadiazole structure can lead to compounds with enhanced selectivity for cancer cells over normal cells.
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction without severe toxicity compared to conventional chemotherapeutics .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of oxadiazole showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .
Case Study :
A derivative similar to the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited IC50 values in the low micromolar range, indicating potent activity.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial potential. Oxadiazole derivatives are known to possess antibacterial and antifungal activities.
- In vitro studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics.
- Research has shown that quinazoline derivatives can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films with good charge transport properties is particularly advantageous .
Case Study :
A study on the use of quinazoline-based materials in OLEDs reported a maximum external quantum efficiency (EQE) of over 15%, showcasing their potential in high-efficiency lighting applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate (hereafter referred to as Compound A ). While both compounds share a 1,2,4-oxadiazole scaffold, critical differences exist:
Structural Differences:
Functional Implications:
Bioactivity Potential: The dimethoxyphenyl group in the target compound may enhance binding to aromaticity-dependent targets (e.g., kinases or GPCRs), whereas Compound A’s ethyl carboxylate group could favor solubility or metabolic stability . Compound A’s triazinone core is associated with reported antimicrobial activity in analogs, while tetrahydroquinazoline-diones are less studied but hypothesized to modulate central nervous system targets.
Synthetic Accessibility :
- Compound A’s synthesis involves a [3+2] cycloaddition strategy for oxadiazole formation, while the target compound likely requires multi-step alkylation and cyclization due to its ethyl-linked hybrid structure.
Limitations of Comparison:
Further studies are required to validate theoretical assumptions about their bioactivity.
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The tetrahydroquinazoline-2,4-dione scaffold is typically synthesized from methyl anthranilate (1) and urea (2) under basic conditions (Scheme 1). Heating at 120°C in ethanol with sodium ethoxide yields quinazoline-2,4-dione (3), which is subsequently reduced using sodium borohydride to form the tetrahydroquinazoline intermediate (4).
Key Reaction Conditions
-
Temperature : 120°C
-
Catalyst : Sodium ethoxide (10 mol%)
-
Yield : 78% (for step 3 → 4)
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 12 | 65 |
| Cs2CO3 | DMF | 8 | 72 |
| DBU | THF | 6 | 68 |
Synthesis of the 1,2,4-Oxadiazole Moiety
Formation of 3,4-Dimethoxybenzamidoxime
3,4-Dimethoxybenzonitrile (6) reacts with hydroxylamine hydrochloride (7) in ethanol/water (3:1) to yield the amidoxime intermediate (8) (Scheme 3). This step is critical for oxadiazole ring formation.
Reaction Parameters
-
Temperature : 80°C
-
Time : 6 hours
-
Yield : 89%
Cyclization to 1,2,4-Oxadiazole
The amidoxime (8) undergoes cyclodehydration with ethyl bromoacetate (9) using EDCI/HOBt in dichloromethane to form the 1,2,4-oxadiazole ring (10) (Scheme 4). Alternative reagents like POCl3 or H2SO4 result in lower yields due to side reactions.
Comparative Cyclization Methods
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 82 |
| POCl3 | Toluene | 110 | 45 |
| H2SO4 | EtOH | 70 | 38 |
Coupling of Tetrahydroquinazoline and Oxadiazole Moieties
Nucleophilic Substitution
The ethyl-linked tetrahydroquinazoline (4) reacts with the oxadiazole intermediate (10) via a nucleophilic substitution mechanism. Using potassium tert-butoxide in DMF at 60°C facilitates the coupling (Scheme 5).
Yield Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | DMF | 60 | 75 |
| NaH | THF | 25 | 58 |
| LDA | DCM | -78 | 42 |
Mitsunobu Coupling
An alternative approach employs Mitsunobu conditions (DIAD, PPh3) to couple hydroxyl-functionalized oxadiazole derivatives with the tetrahydroquinazoline core. This method avoids harsh bases but requires additional hydroxyl protection/deprotection steps.
Purification and Characterization
Final purification is achieved via column chromatography (SiO2, ethyl acetate/hexane 3:7), yielding the target compound in >95% purity. Structural confirmation relies on:
Challenges and Optimization Strategies
Q & A
Q. What are the key synthetic methodologies for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of oxadiazole and quinazoline-dione moieties. Critical steps include refluxing in polar aprotic solvents (e.g., dimethylformamide) with bases like sodium hydride to facilitate heterocycle formation . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity . Optimization may require adjusting reaction time, temperature, or catalyst loading to improve yield.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming molecular connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl groups in quinazoline-dione), while X-ray crystallography resolves crystal packing and stereochemistry . Elemental analysis validates purity.
Q. What preliminary biological activities have been reported, and how are these assays designed?
Derivatives with dimethoxyphenyl substituents exhibit antimicrobial and antifungal activity in disk diffusion or microdilution assays against pathogens like Staphylococcus aureus and Candida albicans . Minimum inhibitory concentration (MIC) values are determined using standardized protocols (CLSI guidelines).
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
Target-based assays (e.g., enzyme inhibition studies) are employed using purified proteins (e.g., kinases or microbial enzymes). Fluorescence polarization or surface plasmon resonance (SPR) quantifies binding affinity . Cellular assays (e.g., flow cytometry) assess apoptosis or cell cycle disruption in cancer models. Molecular docking predicts interactions with biological targets, validated by mutagenesis studies .
Q. What strategies are used to analyze structure-activity relationships (SAR) for optimizing bioactivity?
Systematic substitution of the dimethoxyphenyl, oxadiazole, or quinazoline-dione groups is conducted. For example:
- Replacing methoxy groups with halogens or bulky substituents to enhance lipophilicity .
- Modifying the ethyl linker between oxadiazole and quinazoline to alter conformational flexibility . Bioactivity data are analyzed using multivariate regression or machine learning to identify critical pharmacophores .
Q. What analytical challenges arise in assessing compound purity, and how are they resolved?
Impurities from incomplete cyclization or side reactions require advanced HPLC with UV/Vis or mass detection. High-resolution MS distinguishes isobaric impurities, while preparative HPLC isolates pure fractions . Stability studies under varied pH/temperature conditions identify degradation products .
Q. How can contradictory bioactivity data across studies be reconciled?
Discrepancies may stem from assay conditions (e.g., bacterial strain variability) or compound batch purity. Meta-analyses comparing MIC values under standardized protocols are recommended . Dose-response curves and time-kill assays clarify potency and dynamic effects.
Q. What in silico tools predict pharmacokinetic properties or toxicity?
Computational models (e.g., SwissADME, ProTox-II) estimate logP, bioavailability, and hepatotoxicity. Molecular dynamics simulations assess metabolic stability against cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
